molecular formula C12H24N3O7PS3 B11952721 N,N',N''-tris(1,1-dioxidotetrahydrothiophen-3-yl)phosphoric triamide

N,N',N''-tris(1,1-dioxidotetrahydrothiophen-3-yl)phosphoric triamide

Cat. No.: B11952721
M. Wt: 449.5 g/mol
InChI Key: SCONGPBLURWJQC-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RCL S73491 are not extensively documented. it is typically synthesized through a series of organic reactions involving the combination of specific reagents under controlled conditions . Industrial production methods for such compounds often involve multi-step synthesis processes, purification, and quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

RCL S73491 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RCL S73491 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL S73491 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

RCL S73491 can be compared with other similar compounds such as:

  • RCL S63941
  • RCL S18369
  • RCL S18334
  • RCL S18237
  • RCL S18326
  • RCL S18342
  • RCL S18253
  • RCL S18261
  • RCL S18318
  • RCL S18350

These compounds share similar structural features but may differ in their specific applications and properties

Properties

Molecular Formula

C12H24N3O7PS3

Molecular Weight

449.5 g/mol

IUPAC Name

N-bis[(1,1-dioxothiolan-3-yl)amino]phosphoryl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C12H24N3O7PS3/c16-23(13-10-1-4-24(17,18)7-10,14-11-2-5-25(19,20)8-11)15-12-3-6-26(21,22)9-12/h10-12H,1-9H2,(H3,13,14,15,16)

InChI Key

SCONGPBLURWJQC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NP(=O)(NC2CCS(=O)(=O)C2)NC3CCS(=O)(=O)C3

Origin of Product

United States

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